t-Boc-Aminooxy-PEG12-NHS ester
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Overview
Description
t-Boc-Aminooxy-PEG12-NHS ester: is a monodisperse polyethylene glycol (PEG) linker that contains a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and an N-hydroxysuccinimide (NHS) ester moiety. This compound is widely used in bioconjugation and drug delivery systems due to its ability to conjugate with amino-containing molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG12-NHS ester typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butyloxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated with a PEG chain (PEG12) to form the PEGylated intermediate.
Activation with NHS Ester: The PEGylated intermediate is reacted with N-hydroxysuccinimide (NHS) to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the aminooxy group.
- PEGylation using high-purity PEG chains.
- Activation with NHS ester under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
- Substitution Reactions: The NHS ester moiety readily reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation.
- Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions, revealing the free aminooxy group for further reactions.
Common Reagents and Conditions:
- Substitution Reactions: Typically carried out in aqueous or organic solvents with primary amines at room temperature.
- Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products:
- Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
- Free Aminooxy Group: Obtained after deprotection of the t-Boc group.
Scientific Research Applications
Chemistry:
- Bioconjugation: t-Boc-Aminooxy-PEG12-NHS ester is used to link biomolecules such as proteins, peptides, and antibodies to various surfaces or other molecules.
- Drug Delivery: The PEGylation enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.
Biology:
- Protein Labeling: Used to label proteins with fluorescent dyes or other tags for imaging and detection.
- Cell Surface Modification: Conjugates can be used to modify cell surfaces for targeted delivery or imaging.
Medicine:
- Therapeutic Applications: PEGylated drugs have improved circulation time and reduced immunogenicity, making them suitable for therapeutic use.
- Diagnostic Applications: Used in the development of diagnostic assays and imaging agents.
Industry:
- Material Science: Used in the development of functionalized materials for various industrial applications.
- Nanotechnology: Employed in the synthesis of nanoparticles and nanocarriers for drug delivery and imaging.
Mechanism of Action
Mechanism: The NHS ester moiety reacts with primary amines to form stable amide bonds, facilitating the conjugation of t-Boc-Aminooxy-PEG12-NHS ester with amino-containing molecules. The t-Boc group protects the aminooxy group during synthesis and can be removed under mild acidic conditions to reveal the reactive aminooxy group.
Molecular Targets and Pathways:
- Primary Amines: The NHS ester targets primary amines on biomolecules for conjugation.
- Aminooxy Group: After deprotection, the aminooxy group can react with carbonyl groups (e.g., aldehydes and ketones) to form oxime bonds.
Comparison with Similar Compounds
- t-Boc-Aminooxy-PEG4-NHS ester: Similar structure but with a shorter PEG chain (PEG4).
- t-Boc-Aminooxy-PEG8-NHS ester: Similar structure but with an intermediate PEG chain length (PEG8).
- Aminooxy-PEG12-NHS ester: Lacks the t-Boc protection, making the aminooxy group immediately available for reactions.
Uniqueness:
- Long PEG Chain (PEG12): Provides greater solubility and flexibility compared to shorter PEG chains.
- t-Boc Protection: Allows for selective deprotection and subsequent reactions, providing greater control over the conjugation process.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66N2O19/c1-36(2,3)56-35(42)37-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-34(41)57-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPXILDHRFRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66N2O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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